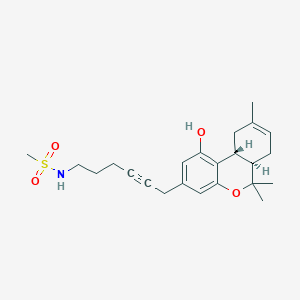

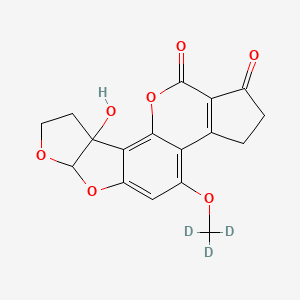

![molecular formula C21H26N4O2 B1147638 N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide CAS No. 868072-17-7](/img/structure/B1147638.png)

N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

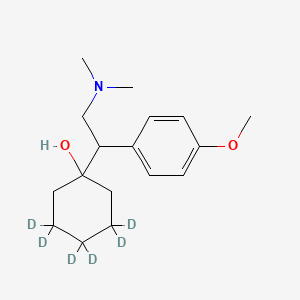

“N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide” is a chemical compound with the CAS Number 868072-17-7 . It is part of a series of ligands selective for the translocator protein (18 kDa).

Molecular Structure Analysis

The molecular formula of this compound is C20H24N4O2 . It has a molecular weight of 352.430 and an exact mass of 352.189911 . The structure includes a pyrazolo[1,5-a]pyrimidin-3-yl group attached to a diethylacetamide group .Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3 . Its LogP value, which measures lipophilicity, is 2.04 . Unfortunately, the boiling point, melting point, and flash point are not available .Aplicaciones Científicas De Investigación

Radiosynthesis for PET Imaging : This compound is part of a series of ligands selective for the translocator protein (18 kDa). It has been used in the development of radiolabeled ligands like DPA-714, which are used for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).

Synthesis of TSPO Ligands : This compound has been synthesized as part of a class of ligands targeting the translocator protein (TSPO), with modifications leading to various analogs showing significant potential in TSPO binding (Banister et al., 2012).

Neuroinflammation PET Imaging : Research has involved synthesizing and evaluating novel pyrazolo[1,5-a]pyrimidines for their potential to bind the translocator protein 18 kDa (TSPO), recognized as a biomarker of neuroinflammatory processes. Some derivatives have been radiolabeled for in vivo PET imaging in neuroinflammation models (Damont et al., 2015).

Cancer Imaging : Focused synthesis and evaluation of pyrazolopyrimidines led to the discovery of a novel TSPO ligand, which showed potential for molecular imaging of TSPO-expressing cancers (Tang et al., 2013).

Antimicrobial Activity : Some derivatives of this compound have been tested and evaluated as antimicrobial agents, indicating its potential application in the development of new antimicrobial drugs (Bondock et al., 2008).

Cardiac Inflammation Imaging : A study automated the synthesis of a radiotracer targeting the translocator protein 18 kDa for cardiac inflammation imaging. The tracer showed promise for imaging in myocardial infarction models, indicating its potential application in cardiac health research (Mou et al., 2020).

Mecanismo De Acción

Propiedades

IUPAC Name |

N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-5-23(6-2)18(26)12-17-19(15-7-9-16(25)10-8-15)22-24-14(4)11-13(3)21-20(17)24/h7-11,25H,5-6,12H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNPWVZZOTNFVLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868072-17-7 |

Source

|

| Record name | Desmethyl-DPA-713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0868072177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESMETHYL-DPA-713 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLI0OF16IQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.